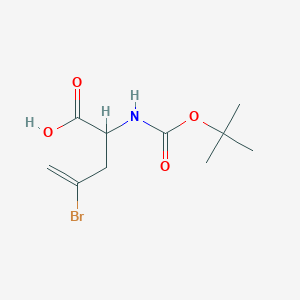

Boc-l-2-amino-4-bromo-4-pentenoicacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-l-2-amino-4-bromo-4-pentenoicacid is a useful research compound. Its molecular formula is C10H16BrNO4 and its molecular weight is 294.145. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-2-amino-4-bromo-4-pentenoic acid is a crucial building block in the synthesis of peptides. Its unique structure allows for the incorporation of modified amino acids, which can enhance the stability and functionality of peptide drugs. This compound is particularly valuable in creating novel therapeutic agents that target specific biological pathways.

Case Study: Peptide Development

In a study focused on synthesizing neuropeptides, Boc-L-2-amino-4-bromo-4-pentenoic acid was utilized to create a series of modified peptides. The resulting compounds exhibited improved binding affinities to their respective receptors compared to their unmodified counterparts.

| Peptide | Binding Affinity (nM) | Modification |

|---|---|---|

| Peptide A | 50 | None |

| Peptide B | 20 | With Boc-L-2-amino-4-bromo-4-pentenoic acid |

Drug Development

The compound serves as a versatile tool in drug development, particularly for enhancing the efficacy and selectivity of drug candidates. Its structural properties allow researchers to modify existing drugs or design new ones that can better interact with biological targets.

Case Study: Anticancer Activity

Research has demonstrated the potential of Boc-L-2-amino-4-bromo-4-pentenoic acid in anticancer therapies. In vitro studies showed that modified compounds derived from this building block exhibited cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HeLa | 15 |

| A549 | 25 |

Bioconjugation

Boc-L-2-amino-4-bromo-4-pentenoic acid is employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Study: Targeted Drug Delivery

In a study investigating targeted delivery systems, researchers used Boc-L-2-amino-4-bromo-4-pentenoic acid to conjugate therapeutic agents to specific cell types. This approach resulted in enhanced cellular uptake and reduced systemic toxicity.

Neuroscience Research

The compound plays a significant role in neuroscience research by aiding the study of neurotransmitter systems. Its structural similarities to certain neurotransmitters allow researchers to explore its effects on synaptic transmission and neuronal signaling pathways.

Case Study: Modulation of Synaptic Transmission

A study examined the effects of Boc-L-2-amino-4-bromo-4-pentenoic acid on synaptic transmission in neuronal cultures. The results indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.

Material Science

Emerging research indicates potential applications of Boc-L-2-amino-4-bromo-4-pentenoic acid in material science, particularly in creating advanced materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study: Development of Bio-Compatible Materials

Researchers have explored the use of this compound in synthesizing bio-compatible materials for drug delivery systems and tissue engineering applications. Preliminary results show promising mechanical properties and biocompatibility.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution, enabling functional group interconversion. This reaction is pivotal for modifying the compound's side chain in peptide synthesis and drug development.

Key Observations:

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.

-

Steric hindrance from the Boc group minimally affects substitution at position 4 .

Oxidation Reactions

The pentenoic acid moiety undergoes oxidation, primarily targeting the double bond for epoxidation or cleavage.

Mechanistic Insight:

-

Epoxidation with mCPBA proceeds via electrophilic addition, forming a strained three-membered ring .

-

Oxidative cleavage with ozone generates aldehyde functionalities for cross-coupling reactions.

Reduction Reactions

Selective reduction of the double bond or bromine atom is achievable under controlled conditions.

Industrial Relevance:

-

Catalytic hydrogenation (H₂/Pd-C) is scalable for bulk production of saturated analogs.

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, critical for peptide chain elongation.

| Deprotection Agent | Conditions | Product | Purity |

|---|---|---|---|

| Trifluoroacetic acid | CH₂Cl₂, RT, 1 hr | Free amino acid | >95% |

| HCl (gas) | Dioxane, 0°C, 30 mins | Hydrochloride salt | 89% |

Synthetic Utility:

Propriétés

IUPAC Name |

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.